1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt
CAS No.: 155618-38-5
Cat. No.: VC0123047
Molecular Formula: C10H8N2Na2O6S2
Molecular Weight: 362.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155618-38-5 |
|---|---|
| Molecular Formula | C10H8N2Na2O6S2 |
| Molecular Weight | 362.29 |
| Standard InChI | InChI=1S/C10H10N2O6S2.2Na/c11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);; |
| SMILES | C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)N.[Na].[Na] |
Introduction
Chemical Structure and Properties
Basic Identification
1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt is identified by the CAS registry number 155618-38-5. This compound is characterized by its molecular formula C₁₀H₈N₂Na₂O₆S₂ and has a calculated molecular weight of 362.29 g/mol . The compound belongs to the broader family of sulfonated naphthalene derivatives, which have widespread applications across various industries.
Structural Features
The molecular structure consists of a naphthalene backbone with two key modifications:
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Two amino (-NH₂) groups positioned at the 5 and 6 positions of the naphthalene ring
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Two sulfonic acid groups (-SO₃Na) at positions 1 and 3
This arrangement of functional groups creates a molecule with unique chemical behavior, particularly in terms of its solubility, reactivity, and potential applications in various chemical processes.
Physicochemical Properties
Table 1: Key Physicochemical Properties of 1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt
The compound's PSA value of 183.20 indicates significant polarity, which would typically result in high water solubility, a characteristic common to sulfonated naphthalene derivatives. This property makes it potentially useful in aqueous applications requiring soluble aromatic compounds.
Synthesis Methods
Purification Challenges
The purification of 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt likely presents several challenges:
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Separation from isomeric byproducts with different substitution patterns
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Removal of inorganic salts formed during neutralization
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Purification from partially sulfonated intermediates
These challenges are common in the synthesis of sulfonated aromatic compounds and typically require specialized purification techniques like recrystallization from appropriate solvent systems or ion-exchange chromatography.
Applications
Dye Chemistry and Colorants
Based on the structural features of 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt, this compound likely serves as an important intermediate in the synthesis of dyes and pigments. Related naphthalene derivatives with sulfonic acid groups are extensively used in the textile industry for the production of acid dyes, particularly those requiring good water solubility and color fastness. The amino groups at positions 5 and 6 provide reaction sites for diazotization and coupling reactions, which are fundamental processes in azo dye synthesis.
Similar compounds like 2,7-naphthalenedisulfonic acid disodium salt are known to serve as key intermediates in dye synthesis, enhancing color fastness and brightness in textile applications . The positioning of the amino and sulfonic acid groups in 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt would likely confer specific chromophoric properties when incorporated into dye structures.
Analytical Applications
Compounds with similar structures to 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt are employed in analytical chemistry as reagents for detecting metal ions. The sulfonic acid groups can participate in coordination with metal ions, while the amino groups may provide additional binding sites or reactivity. This makes such compounds potentially useful in analytical methods for environmental monitoring and quality control in laboratories .
Pharmaceutical Research
The presence of both amino and sulfonic acid groups in 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt suggests potential applications in pharmaceutical research. Related compounds have been used in the development of pharmaceuticals as stabilizers or solubilizers, improving the bioavailability of active ingredients . The amino groups could potentially serve as sites for conjugation with biologically active molecules or as hydrogen bond donors in drug design.
Chemical Reactivity
Amino Group Reactions
The two amino groups at positions 5 and 6 of the naphthalene ring represent key reactive sites. These groups can participate in numerous reactions typical of aromatic amines:
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Diazotization to form diazonium salts, which can subsequently undergo coupling reactions
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Condensation with carbonyl compounds
The proximity of the two amino groups to each other may result in unique reactivity patterns compared to naphthalene derivatives with differently positioned amino groups.
Sulfonic Acid Group Chemistry
The sulfonic acid groups (present as disodium salts) contribute significantly to the compound's chemistry:
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They enhance water solubility through their ionic character
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They can participate in ion-exchange processes
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They may serve as directing groups in further electrophilic aromatic substitution reactions
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They can function as weak coordination sites for metal ions
These properties are consistent with those observed in related compounds like 1,3-naphthalenedisulfonic acid, 7-hydroxy-, disodium salt, which undergoes various chemical reactions including oxidation and reduction of functional groups.
Coordination Chemistry
The arrangement of functional groups in 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt suggests potential applications in coordination chemistry:
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The amino groups can function as Lewis bases, coordinating with metal ions
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The sulfonate groups can form ionic or coordinate bonds with metal centers
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The combination of different coordinating groups may allow for selective binding to specific metal ions
This coordination chemistry might be exploited in analytical applications or in the development of metal-organic frameworks for specialized applications.
Comparison with Related Compounds
Structural Analogs
Table 2: Comparison of 1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt with Related Compounds
The comparison reveals that 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt has a unique structural profile with the specific arrangement of two amino groups and two sulfonic acid groups. This unique substitution pattern likely confers distinct chemical properties and reactivity compared to its structural analogs.
Functional Differences
The additional amino group in 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt compared to 6-amino-1,3-naphthalenedisulfonic acid disodium salt would significantly alter its chemical behavior. The presence of two adjacent amino groups creates the possibility for:
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Chelation effects when binding to metal ions
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Intramolecular hydrogen bonding
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Different electronic effects on the aromatic system
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Potential for cross-linking reactions in polymer chemistry
These functional differences would make 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt suitable for specific applications where its unique substitution pattern provides advantageous properties.
Research Status and Future Directions
Future Research Opportunities
Several promising research directions for 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt include:
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Development of novel dyes with improved environmental profiles
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Exploration of coordination compounds with unique properties
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Investigation of potential biological activities based on structural features
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Application in advanced materials science, such as in conductive polymers or sensor technologies
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Utilization in green chemistry approaches for metal recovery from waste streams
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